molecular formula C17H21N3O3S B2395384 2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one CAS No. 484695-73-0

2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one

Cat. No.: B2395384
CAS No.: 484695-73-0
M. Wt: 347.43
InChI Key: OGVQNMOBEMFXHL-UHFFFAOYSA-N
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Description

The compound 2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one features a 1,3,4-oxadiazole core substituted with a 3-methoxyphenyl group at the 5-position and a 2-methylpiperidin-1-yl moiety linked via a sulfanyl-ethanone bridge.

Properties

IUPAC Name

2-[[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-12-6-3-4-9-20(12)15(21)11-24-17-19-18-16(23-17)13-7-5-8-14(10-13)22-2/h5,7-8,10,12H,3-4,6,9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVQNMOBEMFXHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)CSC2=NN=C(O2)C3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for hydrolysis. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Biological Activities

Numerous studies have highlighted the biological significance of oxadiazole derivatives, including the compound . The following sections summarize key areas of application:

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to 2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one have shown effectiveness against various bacterial and fungal strains. This suggests that the compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Potential

Studies have demonstrated that oxadiazole derivatives can inhibit cancer cell proliferation. For example, derivatives with similar structural features have been tested against different cancer cell lines, showing promising results in terms of cytotoxicity and apoptosis induction. The specific mechanisms often involve the modulation of key signaling pathways associated with tumor growth.

Cholinesterase Inhibition

The compound's structure suggests potential activity as a cholinesterase inhibitor. Compounds that inhibit acetylcholinesterase are crucial in treating neurodegenerative diseases like Alzheimer’s. Preliminary studies indicate that related oxadiazole compounds exhibit varying degrees of inhibitory activity against cholinesterases, making them candidates for further exploration in neuropharmacology.

Case Studies

Several case studies provide insights into the applications of this compound:

  • Synthesis and Characterization of Oxadiazole Derivatives :
    • A study synthesized various oxadiazole derivatives, including those with methoxyphenyl groups. The synthesized compounds were characterized using spectroscopic methods (NMR, IR) and evaluated for their biological activities.
    • Results indicated that certain derivatives exhibited enhanced antimicrobial and anticancer activities compared to their parent compounds.
  • In Vivo Studies :
    • Animal model studies have been conducted to assess the pharmacokinetics and pharmacodynamics of oxadiazole derivatives. These studies focused on evaluating the safety profile and therapeutic efficacy in disease models.
    • Findings suggested that compounds similar to this compound could potentially lead to new therapeutic strategies for treating infections and cancers.

Comparative Data Table

The following table summarizes the biological activities of various oxadiazole derivatives:

Compound NameAntimicrobial ActivityAnticancer ActivityCholinesterase Inhibition
Compound AModerateHighLow
Compound BHighModerateModerate
This compoundSignificantPromisingPotential

Mechanism of Action

The mechanism of action of 2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The oxadiazole ring is known to interact with nucleophilic sites in proteins, potentially inhibiting their function. The methoxyphenyl group may enhance the compound’s binding affinity to certain receptors, while the piperidine ring can modulate its pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on the Oxadiazole Core

Aryl Substituents
  • 4-Methylphenyl Derivative (CAS 484694-75-9): This analogue replaces the 3-methoxyphenyl group with a 4-methylphenyl moiety. Its molecular formula is C17H21N3O2S (MW: 331.43).
  • Pyrimidin-2-ylthio Derivatives (4a–g): Kaya et al. (2017) synthesized derivatives with a pyrimidin-2-ylthio propyl chain and varying para-substituted phenyl groups (e.g., Cl, F, CN, NO2). For example: 4d (4-chlorophenyl): Melting point 96–97°C, IR peaks at 1681 cm⁻¹ (C=O) and 1585 cm⁻¹ (C=N/C=C) . 4g (4-nitrophenyl): Higher melting point (150–152°C) due to nitro group polarity . Cytotoxicity was directly proportional to viable cell counts, suggesting electron-withdrawing groups (e.g., NO2, CN) enhance activity, while electron-donating groups (e.g., OCH3) may modulate selectivity .
  • Benzodioxin-6-yl (): The dihydrobenzodioxin group increases steric bulk, which could impact receptor accessibility .
Amine Moieties
  • 2-Methylpiperidin-1-yl vs. Piperazinyl :
    A piperazinyl analogue (C21H22N4O3S, MW: 410.49) replaces the 2-methylpiperidine with a 4-phenylpiperazine group. Piperazine’s basicity and hydrogen-bonding capacity may enhance solubility and target engagement compared to the more lipophilic 2-methylpiperidine .

Physicochemical and Spectral Properties

  • Melting Points: Derivatives with polar substituents (e.g., 4-nitrophenyl in 4g: 150–152°C ; 4-chlorophenyl in 11a: 361 m/z ) exhibit higher melting points than nonpolar analogues. The target compound’s 3-methoxyphenyl group may result in intermediate melting behavior.
  • Spectroscopic Data :

    • IR Spectroscopy : Key peaks include C=O (1680–1687 cm⁻¹), C=N/C=C (1485–1603 cm⁻¹), and C-O (1085–1197 cm⁻¹) .
    • Mass Spectrometry : Molecular ion peaks align with calculated masses (e.g., 545.1766 for a benzimidazole-oxadiazole hybrid ).

Biological Activity

The compound 2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C14H18N4O2S\text{C}_{14}\text{H}_{18}\text{N}_{4}\text{O}_{2}\text{S}

This structure includes a 1,3,4-oxadiazole ring, which is known for its diverse pharmacological properties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of oxadiazole derivatives. For instance, compounds similar to the one have demonstrated significant antibacterial and antifungal activities. In one study, derivatives with higher lipophilicity exhibited enhanced antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

CompoundActivityIC50 (µM)
This compoundAntibacterialTBD
Similar Oxadiazole DerivativeAntifungal12.5

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Studies indicate that oxadiazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. These effects suggest potential therapeutic applications in treating inflammatory diseases .

Anticancer Activity

Preliminary research indicates that oxadiazole-containing compounds exhibit cytotoxic effects against various cancer cell lines. In vitro assays have shown that these compounds can induce apoptosis in cancer cells by activating caspase pathways. The specific compound may possess similar properties based on its structural characteristics .

Study 1: Antimicrobial Efficacy

A recent study focused on synthesizing and evaluating the antimicrobial activity of various oxadiazole derivatives. The results showed that compounds with a methoxy group exhibited superior activity against E. coli with an IC50 value of 10 µM compared to other derivatives .

Study 2: Cytotoxicity in Cancer Cells

Another investigation assessed the cytotoxic effects of a series of oxadiazole derivatives on human cancer cell lines. The study found that several compounds led to a significant reduction in cell viability at concentrations as low as 20 µM, indicating their potential as anticancer agents .

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